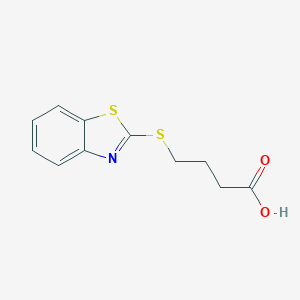

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBFSFGWNXSNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303882 | |

| Record name | NSC163173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80357-74-0 | |

| Record name | NSC163173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid

Introduction

This compound is a molecule of significant interest within chemical and pharmaceutical research. Its structure, which uniquely combines a benzothiazole heterocycle, a flexible butanoic acid chain, and a thioether linkage, imparts a distinct set of physicochemical properties. These characteristics are critical determinants of the molecule's behavior in both chemical and biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of these properties, grounded in established experimental methodologies and predictive data. We will explore the causality behind experimental choices and present self-validating protocols for the accurate determination of these key parameters.

Compound Identification and Molecular Structure

A precise understanding of a compound begins with its fundamental identifiers and structure. The key details for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 80357-74-0 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂S₂ | [1][2] |

| Molecular Weight | 253.34 g/mol | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Common Synonyms | 4-(Benzothiazol-2-ylsulfanyl)-butyric acid; 4-(2-Benzothiazolylthio)-butanoic acid; Butanoic acid, 4-(2-benzothiazolylthio)- | [2][3] |

The molecule's structure features a lipophilic benzothiazole group, which contributes to its aromatic character, and a hydrophilic carboxylic acid group, which is ionizable. The thioether bond and the four-carbon chain provide rotational flexibility.

Core Physicochemical Properties: A Summary

The following table presents a high-level overview of the essential physicochemical data for the compound. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the former provides a direct measure of the compound's behavior while the latter offers valuable estimations for screening and experimental design.

| Property | Value | Type | Source |

| Melting Point | 120 °C | Experimental | [3] |

| Boiling Point | 461.6 ± 47.0 °C | Predicted | [3] |

| pKa | 4.58 ± 0.10 | Predicted | [3] |

| logP (XLogP3) | 2.2 | Computed | [2] |

Lipophilicity and Acidity: Critical Determinants of Biological Behavior

The interplay between a molecule's lipophilicity and its ionization state governs its ability to cross biological membranes and interact with protein targets.

Octanol-Water Partition Coefficient (logP)

The logP value is a quantitative measure of a compound's lipophilicity, defined as the logarithm of its partition coefficient (P) between an organic (n-octanol) and an aqueous phase.[4][5] A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4]

For this compound, the computed XLogP3 value is 2.2 .[2] This moderately lipophilic character suggests that the compound has a reasonable balance, potentially allowing for both sufficient aqueous solubility for administration and adequate lipid membrane permeability for absorption. In drug development, logP values are a cornerstone of predictive models like Lipinski's Rule of Five, which suggests a logP of less than 5 is favorable for oral bioavailability.[6]

Acidity Constant (pKa)

The pKa is the pH at which a compound exists in an equilibrium of its protonated and deprotonated forms. The predicted pKa for this compound is 4.58 , attributable to the carboxylic acid group.[3] This value is fundamental because it dictates the molecule's charge state at a given pH. At physiological pH (≈7.4), which is significantly above the pKa, the carboxylic acid group will be predominantly deprotonated, rendering the molecule as an anion. This ionization dramatically increases its aqueous solubility but may decrease its ability to passively diffuse across lipid membranes, where the neutral form is favored.

Caption: Relationship between pH, pKa, and ionization state.

Thermal Properties and Solid-State Characterization

Melting Point

The melting point is a critical thermal property that provides information about the purity and crystalline nature of a solid compound. The experimentally determined melting point for this compound is 120 °C (recrystallized from ethanol).[3] A sharp melting range is indicative of high purity. This parameter is essential for quality control and for selecting appropriate conditions during formulation processes, such as hot-melt extrusion. Differential Scanning Calorimetry (DSC) is the modern standard for accurately determining melting points and other thermal transitions.[7][8]

Solubility Profile

Solubility is a cornerstone of drug development, as a compound must be in solution to be absorbed.[9] The solubility of this molecule is expected to be highly pH-dependent due to its acidic pKa. In acidic environments (pH < 4), where the molecule is primarily in its neutral, protonated form, solubility in aqueous media will be lower. Conversely, in neutral to basic environments (pH > 5), its conversion to the more polar carboxylate anion will significantly enhance its aqueous solubility.

There are two primary types of solubility measurements relevant to drug discovery:

-

Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the true solubility and is typically determined using the shake-flask method.[9][10]

-

Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared in a solvent like DMSO and then diluted into an aqueous buffer. It is a high-throughput method used in early discovery.[10]

For formulation and biopharmaceutical classification, thermodynamic solubility is the definitive measure.

Experimental Methodologies for Property Determination

To ensure scientific rigor, the protocols for determining these properties must be robust and well-validated.

Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] The melting process results in an endothermic peak on the DSC thermogram, the onset and peak of which define the melting range.

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards like indium.[12]

-

Sample Preparation: Accurately weigh 2-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.[8]

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature well above the melting point (e.g., 150 °C).[8]

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined from the resulting endotherm. The onset temperature represents the beginning of melting, and the peak of the curve is the melting temperature (Tm).[11]

Caption: Workflow for Melting Point Determination using DSC.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility and is recommended by regulatory agencies for Biopharmaceutics Classification System (BCS) studies.[13][14]

Methodology:

-

Media Preparation: Prepare buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[13]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) using an orbital shaker for a sufficient duration to reach equilibrium (typically 24-48 hours).[15]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol for logP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.[4]

Methodology:

-

Solvent Pre-saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully collect each phase and measure the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) layers using a suitable analytical technique like HPLC.

-

Calculation: Calculate the partition coefficient P = [organic] / [aqueous]. The logP is then calculated as log₁₀(P).[4][5]

Conclusion

This compound is an acidic compound with moderate lipophilicity and a defined melting point. Its predicted pKa of 4.58 indicates it will exist primarily as an anion at physiological pH, a factor that will strongly enhance its aqueous solubility while influencing its membrane permeability. The computed logP of 2.2 suggests a favorable balance for potential biological activity. The experimental protocols detailed herein provide a robust framework for researchers to validate these predicted values and further characterize this compound. A thorough understanding of these fundamental physicochemical properties is an indispensable prerequisite for any rational drug design, lead optimization, or formulation development program involving this molecule.

References

- Synblock. CAS 80357-74-0 | this compound. [URL: https://www.synblock.com/cas/80357-74-0.html]

- Westlab Canada. Measuring the Melting Point. Published May 8, 2023. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- ACD/Labs. LogP—Making Sense of the Value. [URL: https://www.acdlabs.com/resources/white-papers/logp-making-sense-of-the-value/]

- ChemicalBook. 4-(BENZOTHIAZOL-2-YLSULFANYL)-BUTYRIC ACID Property. [URL: https://www.chemicalbook.com/ProductProperty_EN_CB8264584.htm]

- ECHEMI. 80357-74-0, 4-(BENZOTHIAZOL-2-YLSULFANYL)-BUTYRICACID Formula. [URL: https://www.echemi.com/products/80357-74-0.html]

- Chemistry For Everyone. How Does DSC Measure Melting Point (Tm)? YouTube. Published May 21, 2025. [URL: https://www.youtube.

- Geng, C., et al. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Published February 23, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9986383/]

- Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [URL: https://www.agilent.

- Guidechem. 4-(1,3-benzothiazol-2-ylthio)butanoic acid phenyl ester. [URL: https://www.guidechem.com/products/876920-26-2.html]

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. [URL: https://www.thermofisher.

- MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Published July 30, 2024. [URL: https://www.mdpi.com/1420-3049/29/15/3429]

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. Published April 4, 2024. [URL: https://www.wuxiapptec.com/knowledge/4-ways-drug-solubility-testing-helps-discovery-development]

- World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs992-annex4.pdf]

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624383]

- Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Published February 15, 2013. [URL: https://www.pharmatutor.

- FDA. BCS Methodology: Solubility, Permeability & Dissolution. [URL: https://www.fda.gov/media/162816/download]

- PubChem. 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/462934]

- SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [URL: https://www.scielo.br/j/rbcf/a/tKkP5LgLzY7g9yL8rRzXy3M/?lang=en]

- Guidechem. 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-4-(methylthio)butanoic acid. [URL: https://www.guidechem.com/products/1396962-41-6.html]

- ResearchGate. How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature? Published April 27, 2019. [URL: https://www.researchgate.

- PubChem. 4-[2-[(2R)-2-[(E,3S)-4-[3-(1,3-benzothiazol-2-yl)phenyl]-3-hydroxybut-1-enyl]-5-oxopyrrolidin-1-yl]ethylsulfanyl]butanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57893891]

- NIH. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Published October 31, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10619129/]

- PubChem. 4-(1,3-Benzothiazol-2-ylthio)butanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2087459]

- Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Published May 19, 2025. [URL: https://www.torontech.com/blogs/news/differential-scanning-calorimetry-dsc-analysis]

Sources

- 1. CAS 80357-74-0 | this compound - Synblock [synblock.com]

- 2. echemi.com [echemi.com]

- 3. 80357-74-0 CAS MSDS (4-(BENZOTHIAZOL-2-YLSULFANYL)-BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westlab.com [westlab.com]

- 8. scielo.br [scielo.br]

- 9. pharmatutor.org [pharmatutor.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. m.youtube.com [m.youtube.com]

- 12. torontech.com [torontech.com]

- 13. who.int [who.int]

- 14. fda.gov [fda.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Spectroscopic Guide to 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic Acid: Elucidating Molecular Structure through NMR, IR, and MS Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document, authored from the perspective of a Senior Application Scientist, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and the observed spectral characteristics, providing field-proven insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

This compound is comprised of a benzothiazole heterocycle linked via a thioether bond to a butanoic acid chain. This unique combination of a rigid aromatic system and a flexible aliphatic carboxylic acid moiety gives rise to a distinct spectroscopic fingerprint. The following sections will dissect the predicted NMR, IR, and MS data to confirm this structure.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable, complementary information.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Integrate all signals and determine the chemical shift (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

Caption: A generalized workflow for NMR data acquisition.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4', H-7' | 7.80 - 7.95 | m | 2H | Aromatic Protons |

| H-5', H-6' | 7.30 - 7.45 | m | 2H | Aromatic Protons |

| H-4 | 3.45 | t | 2H | -S-CH₂- |

| H-2 | 2.55 | t | 2H | -CH₂-COOH |

| H-3 | 2.15 | p | 2H | -CH₂-CH₂-CH₂- |

| OH | 10.0 - 12.0 | br s | 1H | Carboxylic Acid Proton |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region (7.30-7.95 ppm): The four protons of the benzothiazole ring are expected to appear as complex multiplets in this region. The protons adjacent to the sulfur and nitrogen atoms (H-4' and H-7') will be the most deshielded.

-

Aliphatic Region (2.15-3.45 ppm): The three methylene groups of the butanoic acid chain will appear as distinct signals. The methylene group attached to the sulfur atom (H-4) is expected to be the most downfield due to the electron-withdrawing effect of the sulfur. The methylene group alpha to the carbonyl group (H-2) will also be deshielded. The central methylene group (H-3) will appear as a pentet (or multiplet) due to coupling with the adjacent methylene protons.

-

Carboxylic Acid Proton (10.0-12.0 ppm): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift is highly dependent on concentration and the solvent used.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | 178.5 | Carbonyl Carbon (COOH) |

| C-2' | 165.0 | Thioamide Carbon (N=C-S) |

| C-4a', C-7a' | 153.0, 135.5 | Aromatic Quaternary Carbons |

| C-4', C-5', C-6', C-7' | 121.0 - 126.5 | Aromatic CH Carbons |

| C-4 | 34.0 | -S-CH₂- |

| C-2 | 33.0 | -CH₂-COOH |

| C-3 | 24.5 | -CH₂-CH₂-CH₂- |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (178.5 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the aliphatic chain.

-

Benzothiazole Carbons (121.0-165.0 ppm): The seven carbons of the benzothiazole ring will appear in the aromatic region. The C-2' carbon, being part of the thioamide-like system, is expected to be the most downfield among the benzothiazole carbons. The other aromatic carbons will have chemical shifts typical for substituted benzene rings.

-

Aliphatic Carbons (24.5-34.0 ppm): The three methylene carbons of the butanoic acid chain will appear in the upfield region of the spectrum, with their chemical shifts influenced by the adjacent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the benzothiazole ring.

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions (in cm⁻¹) and shapes of the absorption bands are analyzed to identify the functional groups.

Caption: A streamlined workflow for IR spectral analysis.

Predicted IR Data

Table 3: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2900-3000 | Medium | C-H stretch (aliphatic) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |

| 1580-1610 | Medium | C=N stretch (Benzothiazole) |

| 1450-1500 | Medium | C=C stretch (Aromatic) |

| 1400-1440 | Medium | O-H bend (in-plane) |

| 1210-1320 | Strong | C-O stretch (Carboxylic acid) |

| 690-770 | Strong | C-H bend (out-of-plane, aromatic) |

Interpretation of IR Spectrum:

-

O-H Stretch (2500-3300 cm⁻¹): The most prominent feature will be a very broad absorption band in this region, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.[1][2]

-

C=O Stretch (1700-1725 cm⁻¹): A strong, sharp absorption band in this region confirms the presence of the carbonyl group of the carboxylic acid.[1][2]

-

Benzothiazole Ring Vibrations: The C=N and C=C stretching vibrations of the benzothiazole ring will appear in the 1450-1610 cm⁻¹ region.

-

C-H Stretches: The C-H stretching vibrations for the aliphatic and aromatic protons will be observed around 2900-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar compounds like carboxylic acids.

-

Mass Analysis: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Caption: A general workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data

Molecular Formula: C₁₁H₁₁NO₂S₂ Molecular Weight: 253.34 g/mol

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment |

| 253 | [M]⁺ (Molecular Ion) |

| 208 | [M - COOH]⁺ |

| 167 | [Benzothiazole-2-thiol]⁺ |

| 135 | [Benzothiazole]⁺ |

| 88 | [Butanoic acid]⁺ |

Interpretation of Mass Spectrum:

-

Molecular Ion Peak (m/z 253): The molecular ion peak should be observable, confirming the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), leading to a fragment at m/z 208.[3][4]

-

Cleavage of the C-S Bond: Cleavage of the bond between the sulfur and the butanoic acid chain can lead to the formation of the stable benzothiazole-2-thiol cation at m/z 167.

-

Further Fragmentation of the Benzothiazole Moiety: The benzothiazole-2-thiol fragment can further lose the thiol group to give the benzothiazole cation at m/z 135.[5][6]

-

Formation of the Butanoic Acid Cation: Cleavage can also result in the butanoic acid cation at m/z 88.

-

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds, offers a robust framework for the structural elucidation of this molecule. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers undertaking the synthesis and characterization of this and related compounds. The synergistic use of these three spectroscopic techniques provides a high degree of confidence in the assigned structure, which is a critical step in any drug discovery or materials science endeavor.

References

- Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenović, V., & Bajić, M. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1495-1503.

- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv

- BenchChem. (2025, November). Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromobenzothiazole.

- SpectraBase. (n.d.). butanoic acid, 2-[[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-4-piperidinyl]carbonyl]amino]-4-(methylthio)-, (2S)- - Optional[1H NMR].

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Journal of Applicable Chemistry.

- Typical values for proton and C-13 chemical shifts. (n.d.).

- DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135-1141.

- MassBank. (2021). Benzothiazole.

- PubChem. (n.d.). 4-[2-[(2R)-2-[(E,3S)-4-[3-(1,3-benzothiazol-2-yl)phenyl]-3-hydroxybut-1-enyl]-5-oxopyrrolidin-1-yl]ethylsulfanyl]butanoic acid.

- PubChem. (n.d.). 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). Molecules, 30(8), 1735.

- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.

- SpectraBase. (n.d.). Benzothiazole-2-thiol - Optional[13C NMR] - Chemical Shifts.

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

- ResearchGate. (n.d.). ¹H NMR spectrum (400 MHz) of 2-(2-(6-chlorobenzothiazolyl)thio)

- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform

- Interpret

- ChemSpider SyntheticPages. (n.d.). Home.

- Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024, March 15). [Video]. YouTube.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- (Z)-Methyl 4-(1,3-benzothiazol-2-ylsulfanyl)-2-(methoxyimino)-3-oxobutanoate. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1673.

- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (n.d.). Molbank, 2019(2), M1063.

- PubChem. (n.d.). 4-((1,3-Benzothiazol-2-ylsulfanyl)methyl)benzoic acid.

- PubChem. (n.d.). 4-(1,3-Benzothiazol-2-ylthio)butanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester.

- PubChem. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)butanoic acid.

- Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid.

- Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid.

- Chemistry LibreTexts. (2023).

- Composition of butanoic acid determined by IR spectroscopy. (n.d.). AWS.

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

- PubChem. (n.d.). Butanoic acid, 4-(benzoylamino)-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 3. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid, a molecule belonging to the pharmacologically significant benzothiazole class. In the absence of direct, extensive research on this specific compound, this document synthesizes findings from structurally analogous benzothiazole-2-thio derivatives to postulate its primary biological activities and molecular targets. Drawing upon a wealth of preclinical data for related compounds, we hypothesize that this compound is likely to exhibit anticancer and anti-inflammatory properties. This guide will delve into the probable signaling pathways involved, propose key molecular targets, and provide detailed experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The structural versatility of the benzothiazole core allows for diverse substitutions, leading to compounds with specific biological functions. The subject of this guide, this compound, features a benzothiazole core linked via a thioether bond to a butanoic acid side chain. This structural arrangement is common in a number of biologically active molecules, suggesting a high potential for therapeutic relevance.

Hypothesized Mechanism of Action: A Synthesis of Analog-Based Evidence

Based on the structure-activity relationships of closely related benzothiazole-2-thioalkanoic acids and other 2-substituted benzothiazoles, we propose a dual-pronged mechanism of action for this compound, centered on anticancer and anti-inflammatory activities.

Anticancer Activity: Induction of Apoptosis and Enzyme Inhibition

Numerous benzothiazole-2-thiol derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), lung (A549), and liver (HepG2) cancers.[3][4][5] The primary mechanism of this anticancer effect is often the induction of apoptosis, or programmed cell death.[4]

We postulate that this compound could induce apoptosis through the intrinsic pathway, initiated by mitochondrial dysfunction. This is a common mechanism for structurally similar compounds. Furthermore, the benzothiazole scaffold is a known inhibitor of various enzymes crucial for cancer cell survival and proliferation. Potential targets for this compound could include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 would disrupt angiogenesis, a critical process for tumor growth and metastasis.[6]

-

Carbonic Anhydrases (CAs): Certain CA isoforms, such as hCA V and hCA II, are overexpressed in various tumors and contribute to the acidic tumor microenvironment. Inhibition of these enzymes can disrupt tumor growth.[7]

-

Protein Kinases: The ATP-binding site of protein kinases is a common target for benzothiazole derivatives.[8] Specific kinases that could be inhibited by this compound require further investigation.

A proposed signaling pathway for the anticancer activity is depicted below:

Caption: Proposed anticancer mechanism of this compound.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The anti-inflammatory potential of benzothiazole derivatives is well-documented.[9][10][11] We hypothesize that this compound can exert anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.

A likely target is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, and its inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. Additionally, direct inhibition of Cyclooxygenase-2 (COX-2) , an enzyme responsible for the synthesis of prostaglandins, is a plausible mechanism.[12][13] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects.

The proposed anti-inflammatory signaling pathway is illustrated below:

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are recommended.

In Vitro Anticancer Activity Assays

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549, HepG2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]

-

-

Objective: To quantify the induction of apoptosis.

-

Methodology:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[4]

-

-

Objective: To assess the disruption of mitochondrial membrane potential, an early indicator of apoptosis.

-

Methodology:

-

Treat cells with the compound as described above.

-

Incubate the cells with JC-1 dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.[12]

-

In Vitro Anti-inflammatory Activity Assays

-

Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Use a commercially available COX inhibitor screening assay kit.

-

Incubate purified COX-1 and COX-2 enzymes with arachidonic acid in the presence of various concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC50 values for both enzymes to determine the selectivity index (IC50 COX-2 / IC50 COX-1).[14]

-

-

Objective: To assess the effect of the compound on NF-κB activation.

-

Methodology:

-

Use a reporter cell line containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) in the presence or absence of the test compound.

-

Measure the reporter gene activity to quantify NF-κB activation.[12]

-

Molecular Docking Studies

-

Objective: To predict the binding mode and affinity of the compound to its potential molecular targets.

-

Methodology:

-

Obtain the 3D crystal structures of the target proteins (e.g., VEGFR-2, COX-2, NF-κB) from the Protein Data Bank (PDB).

-

Prepare the protein and ligand (this compound) structures using molecular modeling software (e.g., AutoDock, Schrödinger).

-

Perform docking simulations to predict the binding poses and calculate the binding energy.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site residues of the target protein.[8][15]

-

Data Summary and Interpretation

The following table summarizes the expected outcomes from the proposed experiments, based on the activities of analogous compounds.

| Assay | Expected Outcome for this compound | Interpretation |

| MTT Assay | Dose-dependent decrease in cell viability with a low micromolar IC50 value. | Potent cytotoxic and antiproliferative activity against cancer cells. |

| Annexin V/PI Staining | Increased percentage of Annexin V-positive cells. | Induction of apoptosis as a mechanism of cell death. |

| JC-1 Staining | Shift from red to green fluorescence. | Disruption of mitochondrial membrane potential, indicating intrinsic apoptosis. |

| COX Inhibition Assay | Lower IC50 value for COX-2 compared to COX-1. | Selective inhibition of COX-2, suggesting a favorable anti-inflammatory profile. |

| NF-κB Reporter Assay | Inhibition of TNF-α or LPS-induced reporter gene activity. | Suppression of the NF-κB inflammatory signaling pathway. |

| Molecular Docking | Favorable binding energy and interactions with key active site residues. | Strong theoretical basis for the inhibition of the identified molecular targets. |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests a promising profile as a dual anticancer and anti-inflammatory agent. The proposed mechanisms, involving the induction of apoptosis via mitochondrial dysfunction and the inhibition of key inflammatory pathways such as NF-κB and COX-2, are well-supported by the literature on this class of compounds.

The experimental protocols detailed in this guide provide a clear roadmap for the validation of these hypotheses. Successful outcomes from these studies would not only elucidate the precise mechanism of action of this molecule but also position it as a strong candidate for further preclinical and clinical development. Future research should also focus on in vivo efficacy studies in relevant animal models of cancer and inflammation, as well as comprehensive pharmacokinetic and toxicological profiling.

References

- Akhtar, T., et al. (2016). Synthesis, anticancer, and molecular docking of benzothiazole-based 1,3,4-oxadiazole-2-thione derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3574.

- Shi, X. H., et al. (2012). Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents. Molecules, 17(4), 3933-3944.

- Saeed, A., et al. (2014). Synthesis, characterization and anticancer activity of new thiophene-based acetamide and morpholine-based thiourea derivatives of benzothiazole. Journal of the Serbian Chemical Society, 79(10), 1205-1215.

- Kumbhare, R. M., et al. (2011). Synthesis and in vitro anticancer activity of some new 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl-1H-pyrazole-4-carbaldehydes. European Journal of Medicinal Chemistry, 46(9), 4389-4395.

- El-Sayed, N. N. E., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099.

- Patel, R. V., et al. (2024).

- Havrylyuk, D., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5012-5021.

- Kłys, A., et al. (2022). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 27(15), 4983.

- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(5), 2261-2268.

- Osman, N. A., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 179, 516-531.

- Youssef, A. M., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(5), 1437-1449.

- BenchChem. (2023). Comparative Analysis of Benzothiazole-2-thiol Derivatives: A Guide to Potential Cross-Reactivity and Biological Activity.

- Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8346.

- Sharma, P. C., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266.

- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1163-1175.

- Banwala, S., et al. (2021). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. World Journal of Advanced Research and Reviews, 12(3), 485-498.

- Kumar, S., et al. (2016). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 659-666.

- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.

- Facile Synthesis of 2-(Substitutedbenzylsulfanyl)benzothiazoles and Their Antimicrobial Activity Screening. (2021). Letters in Organic Chemistry, 18(10), 785-791.

- Yurttas, L., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(10), 1167-1193.

- Çolak, A., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.

- Anti-inflammatory activity of benzothiazole derivatives. (2023). Journal of Molecular Structure, 1286, 135544.

- Banwala, S., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 166-178.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Journal of Drug Delivery and Therapeutics, 12(5-S), 213-223.

- Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2024). ACS Omega.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Chemistry & Biology Interface, 14(2), 118-143.

- Ibrahim, D. A., et al. (2017). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 7(1), 1-13.

- Çıkrıkçı, S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23626-23636.

- Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. (2021). Egyptian Journal of Chemistry, 64(10), 5723-5730.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Chemistry & Biology Interface, 14(2), 118-143.

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021).

- El-Naggar, M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society, 20(5), 1269-1285.

- Havrylyuk, D., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5012-5021.

- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(23), 8235.

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules, 26(17), 5152.

- Benzothiazole derivatives as anticancer agents. (2020). Mini-Reviews in Medicinal Chemistry, 20(1), 4-20.

- Senturk, M., et al. (2018). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1135-1142.

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). RSC Medicinal Chemistry, 12(8), 1246-1277.

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Benzothiazole Scaffold

The benzothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have garnered significant interest for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][2] This guide focuses on a specific, yet under-explored, member of this family: 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid . While direct extensive biological data for this particular molecule is not yet prevalent in the public domain, this document serves as a comprehensive technical guide for its investigation. By examining the synthesis, and the established activities of structurally similar analogs, we provide a robust framework for researchers to unlock the therapeutic potential of this compound. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design and execute meaningful investigations into its biological activity.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be reliably achieved through a nucleophilic substitution reaction. This well-established method for creating thioether linkages from 2-mercaptobenzothiazole is efficient and versatile.

Reaction Principle

The synthesis involves the reaction of 2-mercaptobenzothiazole with a suitable 4-halobutanoic acid, typically 4-bromobutanoic acid, in the presence of a base. The base deprotonates the thiol group of 2-mercaptobenzothiazole, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the 4-halobutanoic acid, displacing the halide and forming the desired thioether bond.

Detailed Experimental Protocol

Materials:

-

2-Mercaptobenzothiazole

-

4-Bromobutanoic acid

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Base Addition: Add a base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution and stir until the 2-mercaptobenzothiazole is fully dissolved and the thiolate is formed.

-

Addition of Haloalkanoic Acid: Slowly add 4-bromobutanoic acid (1 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the product) has formed, it can be filtered. The solvent is then typically removed under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate group, causing the this compound to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Postulated Biological Activity and Mechanistic Insights

Based on extensive research into the benzothiazole scaffold, this compound is predicted to exhibit significant biological activities, most notably in the realm of anticancer and enzyme inhibition.

Anticancer Potential: A Primary Focus for Investigation

The benzothiazole core is a recurring motif in a multitude of compounds demonstrating potent anticancer properties.[2][3] Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, lung, and liver.[3][4]

Inferred Mechanism of Action:

The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis , or programmed cell death.[3][5] This is a critical mechanism for eliminating cancerous cells. The proposed mechanism for this compound would likely involve the intrinsic (mitochondrial) pathway of apoptosis.[5] This pathway is initiated by cellular stress and leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating caspases and leading to cell death.[5]

Key Events in the Postulated Apoptotic Pathway:

-

Mitochondrial Membrane Depolarization: The compound may disrupt the mitochondrial membrane potential.

-

Caspase Activation: Leading to the activation of key executioner caspases, such as caspase-3 and caspase-9.

-

DNA Fragmentation: A hallmark of apoptosis.

Caption: Postulated mitochondrial pathway of apoptosis induced by the target compound.

Enzyme Inhibition: A Secondary Avenue of Exploration

Benzothiazole derivatives have also been identified as inhibitors of various enzymes.[6] Given the structural features of this compound, it is plausible that it could act as an inhibitor for certain classes of enzymes.

Potential Enzyme Targets:

-

Succinate Dehydrogenase (SDH): Some benzothiazole-2-ylthio derivatives have been identified as inhibitors of SDH, an enzyme crucial for both the citric acid cycle and the electron transport chain.[6] Inhibition of SDH can disrupt cellular respiration and energy production.

-

Other Kinases and Hydrolases: The benzothiazole scaffold is known to interact with a variety of enzymes, and broad-spectrum screening could reveal unexpected inhibitory activities.

In Vitro Evaluation: A Step-by-Step Guide to Characterization

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Enzyme Inhibition Assay: A General Protocol

This protocol provides a general framework for assessing the inhibitory potential of the compound against a specific enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions:

-

Control: Enzyme and substrate (to measure 100% activity).

-

Test: Enzyme, substrate, and varying concentrations of the test compound.

-

Blank: Substrate only (to correct for any non-enzymatic reaction).

-

-

Pre-incubation: Pre-incubate the enzyme with the test compound for a short period to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

Table of Predicted Biological Activities and Relevant Assays

| Predicted Biological Activity | Potential Molecular Target(s) | Recommended In Vitro Assay | Key Parameter to Measure |

| Anticancer | Mitochondrial apoptotic pathway proteins, Caspases | MTT Assay, Apoptosis Assay (e.g., Annexin V/PI staining) | IC₅₀, Percentage of apoptotic cells |

| Enzyme Inhibition | Succinate Dehydrogenase, Kinases, Hydrolases | Specific Enzyme Inhibition Assay | IC₅₀, Ki |

Hypothetical In Vitro Cytotoxicity Data

The following table presents a hypothetical outcome of an MTT assay on two different cancer cell lines, illustrating how the data would be presented.

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | This compound | 48 | 15.2 ± 2.1 |

| A549 (Lung Cancer) | This compound | 48 | 25.8 ± 3.5 |

| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | 48 | 0.8 ± 0.1 |

| A549 (Lung Cancer) | Doxorubicin (Positive Control) | 48 | 1.2 ± 0.2 |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant benzothiazole family. Based on the established biological activities of its structural analogs, this compound is a prime candidate for investigation as an anticancer agent, likely acting through the induction of apoptosis. Furthermore, its potential as an enzyme inhibitor warrants exploration.

The experimental protocols and theoretical framework provided in this guide offer a comprehensive starting point for researchers to systematically evaluate the biological profile of this compound. Future research should focus on:

-

Broad-spectrum screening: Testing the compound against a wider panel of cancer cell lines and enzymes to identify its primary targets.

-

Mechanism of action studies: Delving deeper into the molecular mechanisms underlying its biological effects.

-

In vivo studies: Evaluating its efficacy and safety in preclinical animal models.

By following a rigorous and scientifically sound approach, the therapeutic potential of this compound can be fully elucidated, potentially leading to the development of novel therapeutic agents.

References

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic Acid Derivatives: A Technical Guide for Preclinical Drug Discovery

This guide provides a comprehensive framework for the in vitro evaluation of novel 4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid derivatives. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind a tiered screening cascade, ensuring that experimental choices are driven by scientific principles and a clear understanding of the therapeutic potential inherent in the benzothiazole scaffold.

Introduction: The Benzothiazole Scaffold as a Privileged Structure

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[3][4][5] This wide spectrum of biological activity establishes the benzothiazole core as a "privileged structure," suggesting that novel derivatives are promising candidates for drug discovery programs.

The specific series, this compound and its analogues, combines the benzothiazole core with a flexible butanoic acid linker, offering unique physicochemical properties and potential interactions with biological targets.[6] This guide outlines a systematic, multi-tiered approach to comprehensively profile the biological activities of these novel chemical entities in vitro, beginning with foundational toxicity assessments and progressing to more specific, mechanism-of-action studies.

A Tiered Approach to In Vitro Screening

A logical, tiered screening strategy is essential for the efficient allocation of resources and for building a comprehensive understanding of a compound's biological profile. This approach allows for early identification of promising candidates and rapid de-selection of compounds with unfavorable properties.

Caption: Tiered screening workflow for this compound derivatives.

Tier 1: Foundational Cytotoxicity Profiling

Before assessing therapeutic efficacy, it is crucial to establish the cytotoxicity profile of each derivative. This foundational step determines the concentration range over which the compounds can be safely evaluated and provides an initial therapeutic index. The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Principle of Tetrazolium-Based Assays

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce tetrazolium salts into colored formazan products.[7] The quantity of formazan produced is directly proportional to the number of viable cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, requiring a solubilization step.[8]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, simplifying the protocol.[8]

Caption: Workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a chosen human cell line (e.g., HepG2 for general toxicity, or a relevant cancer cell line like PANC-1) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically <0.5%). Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 24 or 48 hours.

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours. The rationale for this incubation period is to allow sufficient time for the viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Derivative 1 | HepG2 | 48 | 56.98[9] |

| Derivative 2 | HepG2 | 48 | 29.63[9] |

| Doxorubicin | HepG2 | 48 | 1.2 |

Tier 2: Broad Biological Activity Profiling

Compounds demonstrating an acceptable therapeutic window in Tier 1 assays can proceed to a panel of screens to identify their primary biological activities. The selection of these assays is guided by the known pharmacological profile of the benzothiazole class.[1][2]

Antimicrobial Screening

The benzothiazole nucleus is a common feature in many antimicrobial agents.[10][11][12] A standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 3008) or fungi (Candida albicans ATCC 10231) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium.[10]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][13]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no growth on the sub-culture.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 3 | 50 | 100 | >200 |

| Derivative 4 | 25 | 25 | 200 |

| Kanamycin | <10 | <10 | N/A |

Anti-inflammatory Screening

Many benzothiazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14][15] An in vitro COX inhibition assay can provide a preliminary indication of this activity.

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

-

Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds.

-

Assay Procedure: In a 96-well plate, add the buffer, enzyme, and test compound. Initiate the reaction by adding arachidonic acid.

-

Data Acquisition: Read the absorbance at 595 nm at multiple time points to determine the reaction rate.

-

Data Analysis: Calculate the percent inhibition for each compound relative to a control without an inhibitor. Determine the IC₅₀ value for COX-1 and COX-2 to assess potency and selectivity.

Antioxidant Capacity Screening

The antioxidant potential of the derivatives can be rapidly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[16][17] Both assays are based on the ability of an antioxidant to scavenge a stable radical, leading to a color change that can be measured spectrophotometrically.[18][19]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The antioxidant compounds will reduce the DPPH radical, causing the deep violet color to fade.

-

Data Acquisition: Measure the absorbance at approximately 517 nm.[16]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid is commonly used as a positive control.

Tier 3: Mechanistic & Target-Specific Assays

Promising compounds identified in Tier 2 should be advanced to more specific assays to elucidate their mechanism of action.[20] For example, if a compound shows significant antimicrobial activity, it could be tested for its ability to inhibit specific microbial enzymes like dihydroorotase or dihydropteroate synthase (DHPS).[10][13] Similarly, a compound with potent anticancer cytotoxicity could be evaluated in specific kinase inhibition assays.[21]

Enzyme Inhibition Assays

These assays are fundamental to understanding how a drug interacts with its molecular target.[22][23]

Caption: Principle of a competitive enzyme inhibition assay.

-

Assay Setup: In a suitable buffer, combine the target enzyme and the test compound at various concentrations.

-

Pre-incubation: Allow the enzyme and inhibitor to interact for a defined period.

-

Reaction Initiation: Add the enzyme's specific substrate to start the reaction.

-

Detection: Monitor the formation of the product or the depletion of the substrate over time using an appropriate detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition. Plot the inhibition data to determine the IC₅₀ and perform further kinetic studies to understand the mode of inhibition (e.g., competitive, non-competitive).[24][25]

Conclusion

This guide provides a structured and scientifically-grounded approach to the in vitro screening of this compound derivatives. By employing a tiered strategy that begins with broad assessments of cytotoxicity and progresses to specific mechanistic studies, researchers can efficiently identify promising lead compounds for further development. The causality behind each experimental choice is rooted in the established pharmacology of the benzothiazole scaffold, ensuring a logical and resource-effective drug discovery campaign.

References

-

Al-Omar, M. A., & Ali, B. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(11), 3321. [Link]

-

El-Sayed, N. F., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Link]

-